molecular formula C28H28N2O8 B064837 Fmoc-Photo-Linker CAS No. 162827-98-7

Fmoc-Photo-Linker

Cat. No. B064837
M. Wt: 520.5 g/mol
InChI Key: JWESTWISAMMBBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The Fmoc solid-phase synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a resin. The process utilizes Fmoc-protected amino acids, which, upon coupling and subsequent removal of the Fmoc group, allows for the elongation of the peptide chain. This approach has been refined to include peptide thioesters using a safety-catch sulfonamide linker, demonstrating the versatility of the Fmoc strategy in generating various peptide derivatives with high purity and minimal racemization (Ollivier et al., 2005).

Scientific Research Applications

  • Mass Spectrometric Detection of Surface-bound Peptides : Fmoc-derivatized peptides covalently bound to surfaces can be efficiently ionized for laser desorption photoionization mass spectrometry. The Fmoc label acts as an ionization tag, lowering the ionization potential of the complex for effective detection of molecular species bound to surfaces (Edirisinghe et al., 2004).

  • Solid-Phase Synthesis of Peptide Thioesters : The Fmoc solid-phase synthesis method is used for peptide thioesters, illustrating its versatility in peptide synthesis (Ollivier et al., 2005).

  • Synthesis of Protected Peptide Fragments : Fmoc-derivatives are utilized for the synthesis of protected peptide fragments, which can be released from a solid support under neutral conditions while retaining their protective groups (Osborn & Robinson, 1993).

  • Synthesis of Hydroxamic Acids : Utilizing N-Fmoc-hydroxylamine, a high loading, acid labile solid-phase resin bearing a hydroxylamine linker has been developed, showcasing the utility of Fmoc in constructing hydroxamic acids, including peptidyl hydroxamic acids (Mellor, Mcguire, & Chan, 1997).

  • Backbone Amide Linker (BAL) Strategy for Peptide Synthesis : The BAL strategy employing Fmoc chemistry has been developed for preparing C-terminal modified peptides, showcasing the adaptability of Fmoc in peptide synthesis (Alsina, Yokum, Albericio, & Bárány, 1999).

  • Reversible Protection and Reactive Patterning of SAMs for Biopolymer Arrays : The use of Fmoc for the reversible protection of amine- and hydroxyl-terminated alkanethiol self-assembled monolayers (SAMs) on gold surfaces demonstrates its applicability in the fabrication of DNA arrays (Frutos, Brockman, & Corn, 2000).

  • Synthesis of Peptide C-terminal Semicarbazones and Aldehydes : Fmoc-based methodology has been used for synthesizing peptide C-terminal semicarbazones and aldehydes, maintaining stereochemical integrity (Patterson & Ramage, 1999).

  • Oligosaccharide Synthesis in Microreactors : Fmoc-protected glucosyl phosphate building blocks were used in the assembly of oligosaccharides in microreactors, highlighting its role in glycosylation and oligosaccharide synthesis (Carrel, Geyer, Codée, & Seeberger, 2007).

Safety And Hazards

Fmoc-Photo-Linker may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling Fmoc-Photo-Linker .

Future Directions

Fmoc-Photo-Linker has potential applications in the field of peptide synthesis, particularly in the solid-phase synthesis of peptide amides . It could also be used in the development of new materials for tissue engineering .

properties

IUPAC Name

4-[4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O8/c1-17(22-14-25(36-2)26(15-24(22)30(34)35)37-13-7-12-27(31)32)29-28(33)38-16-23-20-10-5-3-8-18(20)19-9-4-6-11-21(19)23/h3-6,8-11,14-15,17,23H,7,12-13,16H2,1-2H3,(H,29,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWESTWISAMMBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392737
Record name AG-E-12696
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Photo-Linker

CAS RN

162827-98-7
Record name AG-E-12696
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{4-[1-(Fmoc)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
DS Mattes, S Rentschler, TC Foertsch… - Small …, 2018 - Wiley Online Library
… For this purpose, linker molecules are required, which allow the peptides to be cleaved without lateral diffusion: we chose the Fmoc-Photo-Linker, which is cleaved with UV-irradiation, …
Number of citations: 5 onlinelibrary.wiley.com
M Hoffmann, NL Snyder, L Hartmann - Biomacromolecules, 2022 - ACS Publications
… 30 min followed by coupling with an Fmoc-Photo-Linker (3 equiv) activated by PyBOP (3 equiv) and DIPEA (20 equiv) dissolved in DMF (125 mmol of Fmoc-Photo-Linker/L) twice for 3 h. …
Number of citations: 6 pubs.acs.org
N Zander, H Gausepohl - … Arrays on Membrane Supports: Synthesis and …, 2002 - Springer
… The Fmoc photo linker is stable to TFA. The deprotection mixture and the side-chain group fragments can therefore be washed off prior to the linker cleavage. Potential problems could …
Number of citations: 14 link.springer.com
H Gausepohl - Peptide Arrays on Membrane Supports: Synthesis …, 2013 - books.google.com
… The Fmoc photo linker is stable to TFA. The deprotection mixture and the side-chain group fragments can therefore be washed off prior to the linker cleavage. Potential problems could …
Number of citations: 0 books.google.com
I Kozaki, K Shimizu, H Honda - Journal of bioscience and bioengineering, 2020 - Elsevier
… Next, it was synthesized into the alpha amino group of lysine in the order of an Fmoc-Photo-Linker (sc-294977A, Santa Cruz Biotechnology, Dallas, TX, USA), Fmoc-Cys(Trt)-OH, and …
Number of citations: 7 www.sciencedirect.com
I Kozaki, K Shimizu, H Honda - Journal of bioscience and bioengineering, 2017 - Elsevier
Intracellular functional peptides that play a significant role inside cells have been receiving a lot of attention as regulators of cellular activity. Previously, we proposed a novel screening …
Number of citations: 14 www.sciencedirect.com
O Brandt, U Dietrich, J Koch - Current Chemical Biology, 2009 - ingentaconnect.com
… Most commonly used are the Fmoc-Rink linker [13] and the Fmoc-photo linker [14], however, also other linkers were described [15]. As an advantage, the Fmoc-photo linker is resistant …
Number of citations: 11 www.ingentaconnect.com
R Matsumoto, M Okochi, K Shimizu, K Kanie, R Kato… - Scientific Reports, 2015 - nature.com
Peptides, especially intracellular functional peptides that can play a particular role inside a cell, have attracted attention as promising materials to control cell fate. However, hydrophilic …
Number of citations: 27 www.nature.com
L Duffet, PV Tatarskiy, M Harada, ET Williams… - Cell Chemical …, 2022 - cell.com
… }butanoic acid (Fmoc-Photo linker) is commonly used in SPPS to … To the best of our knowledge, this Fmoc-Photo linker has never … After manual coupling of the Fmoc-Photo linker on the …
Number of citations: 4 www.cell.com
IS Shchelik, A Tomio, K Gademann - ACS Infectious Diseases, 2021 - ACS Publications
… The acid functionality of the Fmoc-Photo-Linker 7 was used for incorporation of the PEG chain via amide bond formation (→ 8a), followed by Fmoc deprotection leading to the desired …
Number of citations: 14 pubs.acs.org

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